1-[3-(4-Bromophenoxy)propyl]piperazine
Description
Properties
Molecular Formula |
C13H19BrN2O |
|---|---|
Molecular Weight |
299.21 g/mol |
IUPAC Name |
1-[3-(4-bromophenoxy)propyl]piperazine |
InChI |
InChI=1S/C13H19BrN2O/c14-12-2-4-13(5-3-12)17-11-1-8-16-9-6-15-7-10-16/h2-5,15H,1,6-11H2 |
InChI Key |
RHBYOMZYWBLCFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCCOC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Two-Step Synthesis via Epichlorhydrin Intermediate
The most widely documented method involves a two-step process starting with 4-bromophenol and epichlorhydrin. In the first step, 4-bromophenol reacts with epichlorhydrin under alkaline conditions (e.g., NaOH or K₂CO₃) to form an epoxide intermediate, 3-(4-bromophenoxy)propylene oxide. This intermediate undergoes ring-opening with piperazine in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at 60–80°C for 12–24 hours.
Reaction Conditions:
-
Step 1: 4-Bromophenol (1 equiv), epichlorhydrin (1.2 equiv), NaOH (2 equiv), H₂O/EtOH, 50°C, 6 hours.
-
Step 2: Epoxide intermediate (1 equiv), piperazine (3 equiv), DMF, 70°C, 18 hours.
Direct Alkylation of Piperazine
An alternative one-pot approach employs 1-bromo-3-chloropropane as the alkylating agent. 4-Bromophenol is first deprotonated with NaH in DMF, followed by reaction with 1-bromo-3-chloropropane to form 3-(4-bromophenoxy)propyl chloride. Subsequent treatment with piperazine in the presence of K₂CO₃ yields the target compound.
Key Considerations:
-
Excess piperazine (4–5 equiv) minimizes bis-alkylation.
Catalytic and Green Chemistry Approaches
Transition Metal-Catalyzed Coupling
Recent advances leverage palladium catalysts for C–O bond formation. For example, 4-bromophenol and 3-bromopropylpiperazine undergo Ullmann-type coupling using CuI/L-proline in DMSO at 100°C, achieving 70–80% yield. This method reduces side reactions and enhances atom economy.
Catalytic System:
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction times significantly. A reported protocol involves mixing 4-bromophenol, 3-bromopropyl bromide, and piperazine (1:1:3 molar ratio) in DMF with K₂CO₃, irradiated at 120°C for 30 minutes (yield: 68%).
Mitigation of Side Reactions
Suppressing Bis-Alkylation
Bis-alkylation of piperazine is a common side reaction. Strategies include:
-
Large Excess of Piperazine: Using 3–5 equiv of piperazine ensures mono-substitution.
-
Protecting Groups: Boc-protected piperazine derivatives allow selective alkylation. After reaction, the Boc group is removed via HCl/dioxane.
Example Protocol:
-
Boc-piperazine (1 equiv), 3-(4-bromophenoxy)propyl bromide (1.1 equiv), K₂CO₃ (2 equiv), DMF, 60°C, 12 hours.
Industrial-Scale Production
Continuous Flow Synthesis
Continuous flow systems enhance scalability and safety. A patented method involves:
-
Step 1: 4-Bromophenol and epichlorhydrin react in a microreactor at 50°C with residence time 10 minutes.
-
Step 2: Epoxide intermediate and piperazine are mixed in a tubular reactor at 80°C (residence time: 30 minutes).
Advantages:
Analytical Characterization
Post-synthesis, the compound is validated via:
-
¹H NMR: δ 2.5–2.7 (m, 8H, piperazine), 3.6 (t, 2H, OCH₂), 4.0 (t, 2H, NCH₂), 6.8–7.3 (m, 4H, aromatic).
-
HPLC Purity: >98% (C18 column, acetonitrile/H₂O).
Comparative Analysis of Methods
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Two-Step Epichlorhydrin | DMF, 70°C, 18h | 65–75% | High selectivity | Long reaction time |
| Direct Alkylation | K₂CO₃, DMF, reflux | 60–70% | One-pot simplicity | Bis-alkylation risk |
| Catalytic Coupling | CuI/L-proline, 100°C | 70–80% | Atom economy | Cost of catalysts |
| Microwave-Assisted | 120°C, 30min | 68% | Rapid synthesis | Specialized equipment required |
Chemical Reactions Analysis
1-[3-(4-Bromophenoxy)propyl]piperazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using reagents such as sodium iodide or potassium fluoride.
Oxidation Reactions: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction Reactions: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemical Synthesis
1-[3-(4-Bromophenoxy)propyl]piperazine serves as a crucial building block in organic synthesis. Its structural properties allow for the creation of more complex molecules, making it valuable in the development of new chemical entities.
Preparation Methods:
- The synthesis typically involves the reaction of 4-bromophenol with 1,3-dibromopropane to form an intermediate, which is then reacted with piperazine. The final product is often converted into its dihydrochloride salt for enhanced stability and solubility.
Biological Research
This compound has been extensively studied for its biological activities, particularly its interactions with various receptors.
Receptor Binding Studies
- Dopamine Receptors: Research indicates that this compound exhibits selective agonist activity at the D3 dopamine receptor, which is linked to neuroprotective effects in animal models . This receptor specificity is crucial for developing treatments for neurological disorders without the side effects associated with D2 receptor activation.
Pharmacological Properties
- Anticancer Activity: In studies involving human cancer cell lines, modifications of piperazine derivatives have shown promising cytotoxic effects. For instance, analogues derived from similar structures exhibited significant growth inhibition against pancreatic cancer cells .
Medicinal Applications
This compound is under investigation for its potential therapeutic effects.
Cardiovascular Research
- Some derivatives of piperazine compounds have been identified as effective platelet ADP receptor inhibitors, which may play a role in preventing thrombotic diseases . This application highlights the compound's potential in treating cardiovascular conditions.
Antidepressant Activity
- Coumarin-piperazine derivatives related to this compound have demonstrated antidepressant properties and activity against various bacterial strains . The structure-activity relationship (SAR) studies indicate that modifications can enhance receptor affinity and biological activity.
Industrial Applications
In addition to its research applications, this compound is utilized in industrial settings for the development of new materials and as an intermediate in chemical production processes. Its versatility makes it suitable for various applications beyond pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[3-(4-Bromophenoxy)propyl]piperazine involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with neurotransmitter receptors or enzymes, leading to modulation of their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential role in affecting neurotransmission and cellular signaling .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogues and Substitution Patterns
Key structural variations among piperazine derivatives include:
- Aryl Group Modifications: Bromophenoxy vs. benzyloxy, methoxyphenyl, or fluorophenyl groups.
- Piperazine Substitutions : Presence or absence of methyl groups at the 4-position.
- Linker Chain : Propyl vs. other alkyl or functionalized chains.
Table 1: Structural Comparison of Selected Piperazine Derivatives
Pharmacological and Functional Comparisons
Receptor Binding Profiles
- Serotonin (5-HT₁A) Receptors: BP-554 (1-[3-(3,4-methylenedioxyphenoxy)propyl]-4-phenylpiperazine) exhibits potent agonist activity at 5-HT₁A receptors, attributed to the electron-rich methylenedioxyphenoxy group.
- Dopamine Receptors: SC212, a haloperidol analog with a 4-fluorophenylthio group, shows atypical antipsychotic activity via dopamine D₂ receptors. Bromophenoxy derivatives may lack comparable selectivity due to steric bulk differences.
- Sigma Receptors: Compounds like [¹¹C]SA5845 (4-fluorophenylpropylpiperazine) are sigma receptor agonists used in PET imaging. Bromophenoxy substitution could enhance lipophilicity, affecting blood-brain barrier penetration.
Antimicrobial Activity
- 1-(4-Chlorophenyl)-1-propyl piperazine demonstrates excellent activity against S. aureus. The bromophenoxy analog may show similar efficacy, but the bromine atom’s larger size could hinder bacterial membrane interaction compared to chlorine.
Antioxidant and Dual-Activity Profiles
- Compounds like QD10 (4-benzoylphenoxypropylpiperazine) act as dual-active histamine H₃ receptor ligands with antioxidant properties. Bromophenoxy substitution might reduce antioxidant capacity due to decreased electron-donating effects compared to benzoyl groups.
Physicochemical Properties
Table 2: Physicochemical Comparison
| Compound | Molecular Weight | Solubility | LogP (Predicted) | Key Functional Groups |
|---|---|---|---|---|
| This compound | 327.2 (base) | Low in water | ~3.5 | Bromophenoxy, piperazine |
| 1-(3-(Benzyloxy)propyl)piperazine (8) | 248.3 | Moderate in EtOAc | ~2.8 | Benzyloxy, piperazine |
| BP-554 | 382.4 | Lipophilic | ~4.2 | Methylenedioxyphenoxy, phenyl |
| SC212 | 405.3 | Highly lipophilic | ~5.0 | Fluorophenylthio, phenylpropyl |
- Bromophenoxy vs.
- Methylenedioxyphenoxy vs. Bromophenoxy: The former’s electron-donating groups improve 5-HT₁A affinity, while bromine’s electron-withdrawing nature may favor sigma receptor interactions.
Q & A
Q. What are the common synthetic routes for 1-[3-(4-Bromophenoxy)propyl]piperazine, and how is purity confirmed experimentally?
Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Step 1: React 4-bromophenol with 1,3-dibromopropane in the presence of a base (e.g., K₂CO₃) to form 3-(4-bromophenoxy)propyl bromide.
- Step 2: Substitute the bromide with piperazine in a polar aprotic solvent (e.g., DMF) under reflux.
Purity Confirmation: - Elemental analysis (C, H, N content) and spectral data (¹H/¹³C NMR, IR) verify structural integrity .
- Chromatography (TLC, HPLC) monitors reaction progress and purity .
Q. How is the toxicity profile of this compound assessed in preclinical studies?
Methodological Answer:
- In vitro assays (e.g., MTT assay) screen for cytotoxicity in human cell lines (e.g., HepG2, HEK293).
- In vivo studies use rodent models to determine acute toxicity (LD₅₀) and subchronic effects (28-day exposure).
- Key Finding: Piperazine derivatives modified with cyclodextrins show reduced toxicity but may lower bioactivity .
- Safety Data: Follow OSHA guidelines for handling (ventilation, PPE) to mitigate skin/eye irritation risks .
Advanced Research Questions
Q. How do structural modifications (e.g., β-cyclodextrin inclusion) impact bioactivity-toxicity trade-offs?
Methodological Answer:
- Case Study: β-cyclodextrin-modified piperazine derivatives exhibit 40% lower cytotoxicity in vitro but 50% reduced antiplatelet activity compared to unmodified analogs.
- Resolution: Optimize the molar ratio of β-cyclodextrin to piperazine during synthesis to balance solubility and bioactivity .
- Analytical Tools: Molecular docking studies predict binding affinity changes to targets like COX-1 .
Q. What methodologies optimize its efficacy as a CO₂ capture promoter in flue gas systems?
Methodological Answer:
- Experimental Setup: Use a PTFE hollow fiber membrane contactor (HFMC) with a solvent blend of K₂CO₃ (20–30 wt%), piperazine (5–10 wt%), and nanoparticles (e.g., SiO₂).
- Key Parameters:
- Flow Rates: Gas (0.1–0.5 L/min) and liquid (0.2–0.6 L/min) flow rates optimize CO₂ absorption efficiency.
- Temperature: Maintain at 40–50°C to enhance reaction kinetics without solvent degradation.
- Outcome: Piperazine increases CO₂ capture efficiency by 25–35% compared to K₂CO₃ alone .
Q. How can researchers resolve discrepancies between computational predictions and experimental bioactivity data?
Methodological Answer:
- Case Example: Computational models predicted high antiplatelet activity for a derivative, but in vitro assays showed only moderate effects.
- Root Cause: Overestimation of hydrogen-bonding interactions in docking simulations.
- Solution:
- Validate predictions with surface plasmon resonance (SPR) to measure real-time binding kinetics.
- Adjust computational parameters (e.g., solvation effects, protonation states) using tools like MoKa software .
- Cross-reference with literature on structurally similar compounds (e.g., 4-chlorophenyl analogs) .
Q. What is the role of piperazine linkers in PROTAC design, and how does protonation state affect efficacy?
Methodological Answer:
Q. How can synergistic effects with anticancer agents (e.g., doxorubicin) be systematically evaluated?
Methodological Answer:
- Protocol:
- Treat MDA-MB-231 cells with this compound (10–50 µM) and doxorubicin (0.1–1 µM).
- Assess synergy via Chou-Talalay combination index (CI) using CompuSyn software.
- Outcome: Piperazine derivatives may reduce doxorubicin IC₅₀ by 30–40% via apoptosis induction (caspase-3/7 activation) .
- Controls: Include piperazine-free analogs to isolate scaffold-specific effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
